

Measuring Akt Activity Using AKTide-2T: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AKTide-2T

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Abstract

This document provides detailed application notes and protocols for measuring the activity of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB) using the synthetic peptide substrate, **AKTide-2T**. Akt is a critical node in cell signaling pathways, regulating essential cellular processes such as growth, proliferation, survival, and metabolism. Its dysregulation is implicated in numerous diseases, including cancer and diabetes, making it a key target for drug discovery. **AKTide-2T** is a well-characterized substrate that mimics the optimal phosphorylation sequence of Akt, enabling robust and specific measurement of its kinase activity.^{[1][2][3]} This guide covers the principles of the assay, detailed protocols for both radioactive and non-radioactive detection methods, and guidelines for data analysis and assay optimization.

Introduction to Akt and AKTide-2T

The PI3K/Akt signaling pathway is a central regulator of cellular function. Activated by growth factors and other stimuli, Akt phosphorylates a multitude of downstream targets, thereby controlling cellular fate.^{[4][5][6]} Understanding the activity of Akt is crucial for both basic research and the development of therapeutic inhibitors.

AKTide-2T is a synthetic peptide with the sequence Ala-Arg-Lys-Arg-Glu-Arg-Thr-Tyr-Ser-Phe-Gly-His-His-Ala (ARKRERTYSFGHHA).^{[1][7]} It serves as an excellent in vitro substrate for Akt,

with phosphorylation occurring specifically at the serine residue.[3][8] The peptide exhibits a Michaelis constant (K_m) of 3.9 μM for Akt, indicating a high affinity, and it competitively inhibits the phosphorylation of other substrates like histone H2B with an inhibition constant (K_i) of 12 μM . [8]

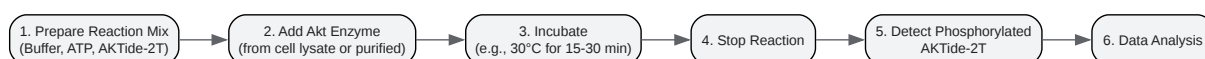
Principle of the Akt Kinase Assay

The fundamental principle of the Akt kinase assay using **AKTide-2T** is to measure the transfer of a phosphate group from adenosine triphosphate (ATP) to the serine residue on the **AKTide-2T** peptide, catalyzed by the Akt enzyme. The rate of this phosphorylation reaction is directly proportional to the activity of the Akt kinase. The detection of the phosphorylated **AKTide-2T** can be achieved through various methods, including the incorporation of a radioactive phosphate group or the use of phospho-specific antibodies in non-radioactive assays.

Signaling Pathway and Assay Workflow

The following diagrams illustrate the simplified Akt signaling pathway leading to its activation and the general workflow of an in vitro kinase assay using **AKTide-2T**.

Caption: Simplified Akt signaling pathway.



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Caption: General workflow for an Akt kinase assay.

Experimental Protocols

This section provides detailed protocols for measuring Akt activity using **AKTide-2T** with both radioactive and non-radioactive detection methods.

Materials and Reagents

Reagent/Material	Supplier Example	Catalog Number Example	Storage
AKTide-2T	R&D Systems	1338	-20°C
Active Akt1/PKB α , human	Millipore	14-276	-80°C
[γ - ³² P]ATP	PerkinElmer	NEG002A	-20°C
P81 Phosphocellulose Paper	Whatman	3698-915	Room Temp
Kinase Buffer (5X)	Cell Signaling Tech	9802	4°C
ATP (10 mM)	Cell Signaling Tech	9804	-20°C
Anti-Phospho-Akt Substrate Ab	Cell Signaling Tech	9614	4°C
HRP-conjugated Secondary Ab	Jackson ImmunoResearch	111-035-003	4°C
96-well plates	Corning	3676	Room Temp
Scintillation Counter	Beckman Coulter	LS 6500	N/A
Plate Reader	Molecular Devices	SpectraMax M5	N/A

Protocol 1: Radioactive Filter Binding Assay

This is a classic and highly sensitive method for quantifying kinase activity. It relies on the incorporation of radiolabeled phosphate from [γ -³²P]ATP into the **AKTide-2T** substrate.

3.2.1. Reagent Preparation

- 1X Kinase Buffer: Dilute the 5X Kinase Buffer to 1X with sterile, deionized water. A typical 1X buffer may contain 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, and 10 mM MgCl₂.
- ATP Mix: Prepare a working solution of ATP containing both non-radioactive ("cold") ATP and [γ -³²P]ATP ("hot") ATP. For a final concentration of 100 μ M ATP in a 30 μ L reaction, with

approximately 3 μCi of $[\gamma\text{-}^{32}\text{P}]\text{ATP}$, mix the appropriate volumes of 10 mM cold ATP and the radioactive stock.

- **AKTide-2T** Stock: Reconstitute lyophilized **AKTide-2T** in water to a stock concentration of 1 mg/ml (approximately 583 μM).^[1] Store at -20°C in aliquots.^[8]
- Stop Solution: 0.5% Phosphoric Acid.

3.2.2. Kinase Reaction

- Prepare a master mix containing 1X Kinase Buffer, the ATP mix, and water.
- In a microcentrifuge tube or a 96-well plate, add the following in order:
 - Master Mix
 - **AKTide-2T** (to a final concentration of 50 μM)
 - Purified Akt enzyme (e.g., 0.1 μg) or immunoprecipitated Akt from cell lysates.
- The final reaction volume is typically 25-50 μL .
- Initiate the reaction by adding the Akt enzyme.
- Incubate at 30°C for a designated time (e.g., 5 to 15 minutes).^[8] The optimal time should be determined in a time-course experiment to ensure the reaction is in the linear range.

3.2.3. Reaction Termination and Detection

- Terminate the reaction by spotting 20 μL of the reaction mixture onto a P81 phosphocellulose paper square.^[8]
- Immediately place the P81 paper in a beaker containing 0.5% phosphoric acid.
- Wash the P81 papers three to four times with 0.5% phosphoric acid for 5-10 minutes each wash to remove unincorporated $[\gamma\text{-}^{32}\text{P}]\text{ATP}$.^[8]
- Perform a final wash with acetone to dry the papers.

- Place the dried P81 papers into scintillation vials, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.

3.2.4. Data Analysis

The counts per minute (CPM) are directly proportional to the amount of phosphorylated **AKTide-2T** and thus to the Akt activity. Remember to include a "no enzyme" control to determine the background signal.

Protocol 2: Non-Radioactive ELISA-Based Assay

This method utilizes a phospho-specific antibody to detect the phosphorylated **AKTide-2T**, offering a safer alternative to the radioactive assay.

3.3.1. Reagent Preparation

- Biotinylated **AKTide-2T**: Use a version of **AKTide-2T** that is biotinylated at the N-terminus.
- Streptavidin-coated Plates: 96-well plates pre-coated with streptavidin.
- Primary Antibody: A rabbit polyclonal or mouse monoclonal antibody that specifically recognizes the phosphorylated Akt substrate motif.
- Secondary Antibody: An HRP-conjugated anti-rabbit or anti-mouse IgG.
- TMB Substrate: 3,3',5,5'-Tetramethylbenzidine substrate for HRP.
- Stop Solution: 2 N H₂SO₄.

3.3.2. Kinase Reaction

- Perform the kinase reaction in a microcentrifuge tube as described in section 3.2.2, but use non-radioactive ATP and biotinylated **AKTide-2T**.

3.3.3. Detection

- Stop the kinase reaction by adding EDTA to a final concentration of 50 mM.
- Transfer the reaction mixture to a well of a streptavidin-coated 96-well plate.

- Incubate for 1 hour at room temperature to allow the biotinylated **AKTide-2T** to bind to the streptavidin.
- Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Add the primary antibody (diluted in a suitable blocking buffer) and incubate for 1 hour at room temperature.
- Wash the plate three times.
- Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
- Wash the plate five times.
- Add TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).
- Stop the reaction by adding the stop solution. The color will change to yellow.
- Read the absorbance at 450 nm using a microplate reader.

3.3.4. Data Analysis

The absorbance at 450 nm is proportional to the amount of phosphorylated **AKTide-2T**. A standard curve can be generated using a synthetically phosphorylated version of the peptide to quantify the results.

Other Non-Radioactive Methods

Several other non-radioactive methods can be adapted to measure **AKTide-2T** phosphorylation, including:

- Luminescence-based ADP detection (e.g., ADP-Glo™): These assays measure the amount of ADP produced during the kinase reaction, which is stoichiometric with the amount of phosphorylated substrate.^[4]
- Fluorescence Polarization (FP): This method requires a fluorescently labeled **AKTide-2T**. The binding of a phospho-specific antibody to the phosphorylated peptide causes a change

in the polarization of the emitted light.

- Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay involves a europium-labeled phospho-specific antibody and a fluorescently labeled **AKTide-2T** (e.g., with ULight™). When the antibody binds to the phosphorylated peptide, FRET occurs between the europium donor and the ULight™ acceptor.[9]

Assay Optimization and Validation

To ensure reliable and reproducible results, it is crucial to optimize and validate the kinase assay.

Key Parameters to Optimize

- Enzyme Concentration: Titrate the concentration of the Akt enzyme to find a concentration that results in a linear reaction rate over the desired incubation time.
- Substrate Concentration (**AKTide-2T** and ATP): The concentration of both substrates should be optimized. For initial experiments, a concentration at or near the K_m value is often a good starting point (K_m for **AKTide-2T** is $\sim 3.9 \mu\text{M}$).
- Incubation Time: A time-course experiment should be performed to determine the time frame during which the reaction is linear.
- Buffer Conditions: While standard kinase buffers are generally effective, components like MgCl_2 concentration can be optimized for maximal activity.

Assay Validation

- Z'-factor: For high-throughput screening applications, the Z'-factor is a statistical parameter used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[10] It is calculated using positive and negative controls.

Quantitative Data Summary

Parameter	Value	Reference
AKTide-2T Sequence	ARKRERTYSFGHHA	[1][7]
Molecular Weight	~1715.9 g/mol	[1][7]
Phosphorylation Site	Serine	[3][8]
Km for Akt	3.9 μ M	[8]
Ki (vs. Histone H2B)	12 μ M	[8]

Conclusion

AKTide-2T is a versatile and specific substrate for measuring the kinase activity of Akt. The choice of assay format—radioactive or non-radioactive—will depend on the specific application, available equipment, and safety considerations. By following the detailed protocols and optimization guidelines presented in this document, researchers can obtain accurate and reproducible measurements of Akt activity, facilitating a deeper understanding of its role in cellular signaling and advancing the development of novel therapeutics.

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- To cite this document: BenchChem. [Measuring Akt Activity Using AKTide-2T: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13398341#how-to-use-aktide-2t-to-measure-akt-activity]

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